molecular formula C15H20BFO4 B3220576 Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1198615-85-8

Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B3220576
CAS RN: 1198615-85-8
M. Wt: 294.13 g/mol
InChI Key: NMOAKKRHLQTTNX-UHFFFAOYSA-N
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Description

“Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a boric acid derivative . Boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .


Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, as boric acid ester intermediates with benzene rings, are synthesized through multi-step substitution reactions. Their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction, along with Density Functional Theory (DFT), is used for crystallographic and conformational analyses, revealing consistency between molecular structures optimized by DFT and those determined by X-ray diffraction. These studies provide insights into the physicochemical properties of these compounds (Huang et al., 2021).
  • Catalysis Research:

    • The compound is utilized in palladium-catalyzed borylation of aryl bromides. This method is especially effective for borylation of aryl bromides bearing sulfonyl groups, highlighting its potential in catalytic processes (Takagi & Yamakawa, 2013).
  • Material Science Applications:

    • In material science, this compound is used in the synthesis of luminescent conjugated polymers. These polymers, synthesized through Suzuki polycondensation reactions, exhibit unique color and solubility properties, making them suitable for various applications in material science (Zhu et al., 2007).
  • Development of Fluorescent Probes:

    • It also finds application in the development of fluorescent probes. Boronate ester fluorescence probes synthesized using this compound are used for detecting hydrogen peroxide (H2O2), indicating its potential in chemical sensing and biomedical applications (Lampard et al., 2018).
  • Photopolymerization Studies:

    • Studies in photopolymerization have utilized derivatives of ethyl α-hydroxymethylacrylate, including those with this compound, displaying rapid photopolymerization rates. This application is significant for thin film and coating applications, particularly where linear polymers are preferred over crosslinked systems (Avci et al., 1996).

Future Directions

Boronic acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance . These properties suggest potential future directions in medical and pharmaceutical research.

properties

IUPAC Name

ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO4/c1-6-19-13(18)10-7-8-12(17)11(9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOAKKRHLQTTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153388
Record name Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198615-85-8
Record name Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198615-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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